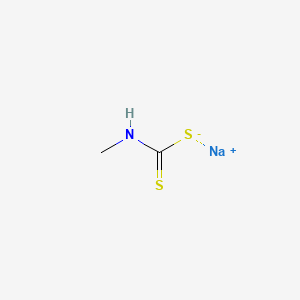

Carbamodithioic acid, methyl-, monosodium salt (9CI)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

137-42-8 |

|---|---|

Molecular Formula |

C2H5NNaS2 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

sodium N-methylcarbamodithioate |

InChI |

InChI=1S/C2H5NS2.Na/c1-3-2(4)5;/h1H3,(H2,3,4,5); |

InChI Key |

CJDORTNLPIVZKI-UHFFFAOYSA-N |

Isomeric SMILES |

CN=C(S)[S-].[Na+] |

Canonical SMILES |

CNC(=S)S.[Na] |

Appearance |

Solid powder |

boiling_point |

BP: 110 °C /Commercial product/ |

Color/Form |

White crystals White crystalline solid |

melting_point |

Decomposes without melting |

Other CAS No. |

137-42-8 6734-80-1 |

physical_description |

White crystals; [HSDB] Aqueous solution: Yellow to light yellow-green liquid with an odor of amine and sulfur; [CAMEO] White solid with an odor of sweet onions; [EFSA] White crystals; [Aldrich MSDS] |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

144-54-7 (Parent) |

shelf_life |

Stable with only slight decomp on storage for several yr in glass containers as 32.7% solution in alkaline water; pure solid decomposes in several weeks. Concentrated aqueous soln are stable /Metham Sodium Dihydrate/ Metam-sodium is stable in its dry, crystalline state, and in concentrated aqueous solution. ...Metam-sodium is very stable at a pH greater than 8.8, but at pH 7 and below it readily hydrolyzes. In soil or when diluted with water, metam-sodium is converted to methyl isothiocyanate (MITC). Other degradates of metam-sodium include carbon disulfide (CS2) and hydrogen sulfide (H2S). |

solubility |

Crystals; anhydrous at 130 °C; moderately sol in alcohol; 72.2 g/100 mL water at 20 °C; moderately sol in alcohol; sparingly sol in other solvents; unpleasant odor, similar to that of disulfide. /Sodium methyldithiocarbamate dihydrate/ Moderately soluble in alcohol; stable in concentrated aqueous solution but decomposes in dilute aqueous solutions In acetone, ethanol, kerosene, xylene < 5 g/L. Practically insoluble in most other organic solvents. In water, 7.22X10+5 mg/L at 20 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

carbathione iron methyldithiocarbamate magnesium (2:1) methyldithiocarbamate metam sodium metham sodium methyldithiocarbamate methyldithiocarbamate, ammonium salt methyldithiocarbamic acid sodium salt monopotassium methyldithiocarbamate monosodium methyldithiocarbamate dihydrate Nematin sodium methyldithiocarbamate Vapam |

vapor_pressure |

Non-volatile |

Origin of Product |

United States |

Environmental Transformation and Fate of Metam Sodium

Abiotic Conversion Pathways of Metam-sodium to Methyl Isothiocyanate (MITC)

The conversion of metam-sodium to MITC is primarily driven by hydrolysis in the presence of water. researchgate.netnih.gov This chemical reaction releases MITC, which is the active fumigant. Other degradation products of metam-sodium can include carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S), particularly under acidic conditions. nih.gov

Kinetics and Efficiency of Conversion in Soil Environments

The conversion of metam-sodium to MITC in soil is a rapid process, typically completing within 1 hour to 1 day after application. researchgate.netusda.govresearchgate.net Some studies suggest the conversion can be complete within 0.5 hours. researchgate.net The rate of this conversion can vary depending on initial concentrations of metam-sodium and soil moisture. researchgate.net The efficiency of conversion in soil is generally reported to be high, ranging from 87% to 95% in some studies, although these often involved high application rates. usda.gov At typical field application rates, the conversion efficiency has been found to depend on the initial metam-sodium content in the soil but is independent of soil moisture, soil type, and soil atmospheric conditions. researchgate.netusda.govusda.gov

Influence of Environmental Factors on Conversion Dynamics

Several environmental factors influence the rate and dynamics of metam-sodium conversion to MITC in soil.

Soil Moisture Content and Conversion Efficiency

Soil moisture is essential for the hydrolysis of metam-sodium to MITC. nufarm.com While moisture is necessary for the conversion, some research indicates that at typical field application rates, conversion efficiency is independent of soil moisture content. researchgate.netusda.govusda.gov However, insufficient moisture can allow the fumigant to escape, while excessive moisture can retard conversion and impede the movement of MITC through the soil. nufarm.com Optimal soil moisture for conversion is often recommended to be around 60% of field capacity. nufarm.com Studies have shown high conversion efficiency (>92%) across various soil water contents, suggesting soil moisture may not significantly impact the efficiency of conversion, but rather the rate and distribution of the resulting MITC. usda.gov

Soil Temperature Effects

Soil temperature significantly impacts the rate of metam-sodium conversion to MITC. usda.govnufarm.comhawaii.edu Higher temperatures generally lead to increased volatility and diffusion of the fumigant. hawaii.edu Optimal performance for conversion and movement is typically observed within a soil temperature range of 15°C to 25°C at a depth of 5cm to 8cm. nufarm.com At higher temperatures, a significant portion of the product could be lost rapidly through volatilization if not properly incorporated or sealed. nufarm.com Conversely, temperatures below the recommended minimum can reduce volatilization and penetration, leading to longer persistence of the fumigant in the soil profile. hawaii.edu

Soil Texture and Organic Matter Influence

Soil texture and organic matter content also play a role in the conversion dynamics and the fate of MITC. While one study suggested conversion efficiency was independent of soil type at typical application rates, other research indicates that the rate of conversion can be dependent on soil type and texture. researchgate.netnih.govusda.gov Increased clay and organic matter content in the soil can increase the rate at which metam-sodium is converted to MITC. nufarm.com However, high levels of clay and organic matter can also influence the sorption of the active gases, potentially requiring higher application rates. eastman.com The distribution and dissipation of MITC are influenced by soil factors such as water content, organic matter level, and texture. ndsu.eduresearchgate.net

Here is a summary of the influence of environmental factors on Metam-sodium conversion:

| Environmental Factor | Influence on Conversion Rate/Efficiency | Notes |

| Soil Moisture | Necessary for hydrolysis; can influence rate and distribution. Efficiency potentially independent at typical rates. researchgate.netusda.govusda.govnufarm.com | Too little: escape; Too much: retards conversion, impedes movement. nufarm.com Optimal: ~60% field capacity. nufarm.com |

| Soil Temperature | Higher temperature increases rate and diffusion. nufarm.comhawaii.edu | Optimal: 15-25°C at 5-8cm depth. nufarm.com Lower temps reduce volatilization and increase persistence. hawaii.edu |

| Soil Texture | Can influence conversion rate. nih.govusda.gov | Increased clay content may increase conversion rate. nufarm.com |

| Organic Matter | Can influence conversion rate. nufarm.com | Increased organic matter may increase conversion rate. nufarm.com |

Degradation Dynamics of Methyl Isothiocyanate (MITC) in Soil and Aquatic Systems

Methyl isothiocyanate (MITC), the primary breakdown product of metam-sodium, is a volatile compound with broad pesticidal activity. researchgate.netepa.gov Its dissipation in the environment is predominantly driven by volatilization and, to a lesser extent, by leaching and degradation. regulations.govnih.gov

In soil, MITC degradation involves both biological and chemical processes. mdpi.comresearchgate.net Microbial degradation is a significant pathway, accounting for a large portion of the total degradation. mdpi.comresearchgate.net Studies have shown that biodegradation can contribute between 51% and 97% of the total MITC degradation in different soil types. researchgate.net The rate of MITC degradation in soil can be influenced by factors such as soil temperature and the presence of organic amendments. researchgate.net Accelerated degradation of MITC has been observed in soils with a history of previous metam-sodium or dazomet (B121842) applications, likely due to adapted microbial populations. mdpi.com MITC degradation in soil generally follows first-order kinetics, with reported half-lives ranging from 0.5 to 50 days, depending on soil composition and conditions. nih.govregulations.gov Half-lives between 3.3 and 9.9 days have been calculated depending on soil composition. regulations.gov Very small amounts of residual MITC (<2%) have been found in soil 24 days after application in some studies. nih.gov

In aquatic systems, metam-sodium degrades rapidly, with a reported photolysis half-life of 28 minutes in surface water. epa.govepa.gov MITC is also a major degradate formed during the hydrolysis and photodegradation of metam-sodium in water. regulations.gov Hydrolysis of metam-sodium in water has half-lives ranging from 2 days at pH 5 and 7 to 4.5 days at pH 9. regulations.gov MITC itself can undergo hydrolysis in water. regulations.gov In basic solutions, hydrolysis products can include 1,3-dimethylthiourea and methylamine (B109427). regulations.gov While MITC is readily soluble in water, its degradation behavior in aquatic environments indicates it is hardly mineralized but converted to several metabolites, including 1,3-dimethylthiourea, methylamine, elemental sulfur, and carbon disulfide. researchgate.net Photodegradation in air is also a dissipation pathway for volatile MITC, with a reported half-life of 29 to 39 hours. regulations.gov

Biotic Degradation Mechanisms of MITC

Microorganisms play a role in the degradation of MITC in soil apsnet.org. Accelerated degradation of MITC has been observed in soils with a history of metam-sodium applications, suggesting microbial adaptation or enrichment capable of breaking down the compound apsnet.org. This microbially-induced accelerated degradation can potentially decrease the persistence and effectiveness of MITC against soilborne pathogens researchgate.net. Studies have demonstrated that concentrated soil extracts from previously treated soils can induce accelerated degradation of MITC when added to soils without prior exposure apsnet.org.

Abiotic Degradation Mechanisms of MITC

Abiotic processes are also significant in the environmental fate of MITC. Volatilization is considered the most important environmental route of dissipation for MITC due to its relatively high vapor pressure and low affinity for soil sorption regulations.govusda.gov. Once volatilized into the atmosphere, MITC undergoes rapid degradation, primarily through direct photolysis regulations.gov. The half-life for photolysis of MITC in air has been reported to be between 29 and 39 hours regulations.gov. Hydrolysis is another abiotic degradation pathway for MITC in water regulations.gov.

pH-Dependent Degradation Pathways of Metam-sodium and MITC

The degradation of metam-sodium and MITC is significantly influenced by pH researchgate.nettandfonline.comnih.govnih.gov. Metam-sodium is reported to be very stable at a pH greater than 8.8 nih.gov. However, at pH 7 and below, it readily hydrolyzes nih.gov. In dilute aqueous solutions at pH 9.5, metam-sodium decomposes to methyl isothiocyanate and elemental sulfur nih.gov. Under acidic conditions, the degradation pathways yield a wider range of products researchgate.nettandfonline.comnih.govnih.gov.

The degradation of metam (B94612) sodium is pH dependent through an oxidative mechanism in an aqueous solution with a pH higher than 9.5, primarily yielding MITC tandfonline.com. At a lower pH, metam-sodium predominantly degrades into dihydrogen sulphide, carbon disulphide, methylamine, MITC, and N,N'-dimethylthiuram disulphide researchgate.nettandfonline.com.

Hydrolysis studies on metam-sodium at different pH levels demonstrate varying half-lives. Half-lives of metam-sodium in buffered solutions at 25°C are approximately 180 hours at pH 7 and 45.6 hours at pH 9 epa.gov. Elevated temperatures (40°C) lead to more rapid degradation, with half-lives of 27.4 hours at pH 7 and 19.4 hours at pH 9 epa.gov.

Formation of Secondary Degradation Products

Upon decomposition, metam-sodium and MITC yield several secondary degradation products. The specific products formed and their proportions can vary depending on environmental conditions, particularly pH and the presence of other substances researchgate.nettandfonline.comnih.govnih.govnih.gov.

Carbon Disulphide (CS₂) Formation

Carbon disulphide (CS₂) is a notable degradation product of metam-sodium and MITC regulations.govresearchgate.nettandfonline.comnih.govnih.govnih.govnih.gov. Its formation is favored under certain conditions, such as acidic environments researchgate.nettandfonline.com. For instance, at pH 5, carbon disulphide has been reported as a major hydrolysis product of metam-sodium, accounting for a significant percentage of the degradation products ca.gov. Under specific conditions, such as a spillage in a drainage system, metam sodium can degrade into CS₂ researchgate.netnih.gov.

Dihydrogen Sulphide (H₂S) and Bisulfide Formation

Dihydrogen sulphide (H₂S) and bisulfide (HS⁻) are also formed during the degradation of metam-sodium and MITC regulations.govresearchgate.nettandfonline.comusda.govnih.govnih.govnih.govnih.gov. Metam-sodium breaks down rapidly in moist soil into two initial products: MITC and bisulfide (HS⁻) usda.gov. The bisulfide can undergo further transformations, including precipitation with metal ions, conversion to elemental sulfur via oxidation, or release into the air as hydrogen sulphide (H₂S) usda.gov. H₂S is also mentioned as a breakdown product of MITC hydrolysis nih.gov.

Other Minor Degradates (e.g., N,N'-dimethylthiuram disulphide, methylamine)

In addition to carbon disulphide and hydrogen sulphide, other minor degradation products can be formed researchgate.nettandfonline.comnih.govnih.govnih.gov. These include N,N'-dimethylthiuram disulphide and methylamine researchgate.nettandfonline.comnih.govnih.govnih.gov. N,N'-dimethylthiuram disulphide is formed particularly under lower pH conditions researchgate.nettandfonline.com. Methylamine formation is also favored under acidic conditions compared to neutral or alkaline conditions epa.gov. Other identified degradates in laboratory studies have included N-methylthioformamide (syn- and anti- isomers), 1,3-dimethylthiourea (DMTU), and 1,3-dimethylurea (B165225) (DMU) epa.gov. Sodium methylcarbamo-(dithioperoxo)thioate (MCDT) has also been identified as a degradate epa.gov.

Here is a summary of some degradation data:

| Compound | Condition | Half-life | Major Degradates | Source |

| Metam-sodium | Aerobic Soil | 23 minutes | MITC (83%) | regulations.govepa.gov |

| Metam-sodium | Photodegradation (water) | 28 minutes | MITC | regulations.gov |

| Metam-sodium | Hydrolysis (pH 5) | 2 days (48 hrs) | MITC (18-60%), MCDT (at pH 9) | regulations.gov |

| Metam-sodium | Hydrolysis (pH 7) | 2 days (48 hrs) | MITC (18-60%), MCDT (at pH 9) | regulations.gov |

| Metam-sodium | Hydrolysis (pH 9) | 4.5 days (108 hrs) | MITC (20%), MCDT (16%) | regulations.gov |

| Metam-sodium | Hydrolysis (pH 7, 25°C) | 180 hours | MITC, Methylamine, DMTU, DMU | epa.govepa.gov |

| Metam-sodium | Hydrolysis (pH 9, 25°C) | 45.6 hours | MITC, Methylamine, DMTU, DMU | epa.govepa.gov |

| Metam-sodium | Hydrolysis (pH 7, 40°C) | 27.4 hours | - | epa.gov |

| Metam-sodium | Hydrolysis (pH 9, 40°C) | 19.4 hours | - | epa.gov |

| MITC | Photolysis in air | 29 to 39 hours | Methyl isocyanate, H₂S, carbonyl sulfide, others | regulations.govgeoscienceworld.org |

| Metam-sodium | Acidic Solution | Rapid | H₂S, CS₂, Methylamine, MITC, N,N'-dimethylthiuram disulphide | researchgate.nettandfonline.comnih.govnih.gov |

| Metam-sodium | pH > 9.5 Aqueous Soln | Rapid | MITC | tandfonline.com |

Table: Summary of Metam-sodium and MITC Degradation

| Compound Name | PubChem CID |

| Metam-sodium | 5366415 |

| Methyl isothiocyanate (MITC) | 11167 |

| Carbon Disulphide (CS₂) | 6344 |

| Dihydrogen Sulphide (H₂S) | 402 |

| N,N'-dimethylthiuram disulphide | 3034132 |

| Methylamine | 6329 |

| Bisulfide (HS⁻) | 105168 |

| 1,3-dimethylthiourea (DMTU) | 139492 |

| 1,3-dimethylurea (DMU) | 105168 |

| Sodium methylcarbamo-(dithioperoxo)thioate (MCDT) | Not found |

| N-methylthioformamide | Not found |

Metam-sodium is characterized by its instability in the environment, undergoing rapid degradation to form MITC and other breakdown products regulations.gov. This decomposition occurs quickly in moist soil, typically within minutes to hours, depending on various environmental factors researchgate.nettandfonline.com. The principal gaseous degradate is MITC, which is volatile and contributes significantly to the fumigant action regulations.govepa.gov.

Biotic Degradation Mechanisms of MITC

Microorganisms play a role in the degradation of MITC in soil apsnet.org. Accelerated degradation of MITC has been observed in soils with a history of metam-sodium applications, suggesting microbial adaptation or enrichment capable of breaking down the compound apsnet.org. This microbially-induced accelerated degradation can potentially decrease the persistence and effectiveness of MITC against soilborne pathogens researchgate.net. Studies have demonstrated that concentrated soil extracts from previously treated soils can induce accelerated degradation of MITC when added to soils without prior exposure apsnet.org.

Abiotic Degradation Mechanisms of MITC

Abiotic processes are also significant in the environmental fate of MITC. Volatilization is considered the most important environmental route of dissipation for MITC due to its relatively high vapor pressure and low affinity for soil sorption regulations.govusda.gov. Once volatilized into the atmosphere, MITC undergoes rapid degradation, primarily through direct photolysis regulations.gov. The half-life for photolysis of MITC in air has been reported to be between 29 and 39 hours regulations.gov. Hydrolysis is another abiotic degradation pathway for MITC in water regulations.gov.

pH-Dependent Degradation Pathways of Metam-sodium and MITC

The degradation of metam-sodium and MITC is significantly influenced by pH researchgate.nettandfonline.comnih.govnih.gov. Metam-sodium is reported to be very stable at a pH greater than 8.8 nih.gov. However, at pH 7 and below, it readily hydrolyzes nih.gov. In dilute aqueous solutions at pH 9.5, metam-sodium decomposes to methyl isothiocyanate and elemental sulfur nih.gov. Under acidic conditions, the degradation pathways yield a wider range of products researchgate.nettandfonline.comnih.govnih.gov.

The degradation of metam sodium is pH dependent through an oxidative mechanism in an aqueous solution with a pH higher than 9.5, primarily yielding MITC tandfonline.com. At a lower pH, metam-sodium predominantly degrades into dihydrogen sulphide, carbon disulphide, methylamine, MITC, and N,N'-dimethylthiuram disulphide researchgate.nettandfonline.com.

Hydrolysis studies on metam-sodium at different pH levels demonstrate varying half-lives. Half-lives of metam-sodium in buffered solutions at 25°C are approximately 180 hours at pH 7 and 45.6 hours at pH 9 epa.gov. Elevated temperatures (40°C) lead to more rapid degradation, with half-lives of 27.4 hours at pH 7 and 19.4 hours at pH 9 epa.gov.

Formation of Secondary Degradation Products

Upon decomposition, metam-sodium and MITC yield several secondary degradation products. The specific products formed and their proportions can vary depending on environmental conditions, particularly pH and the presence of other substances researchgate.nettandfonline.comnih.govnih.govnih.gov.

Carbon Disulphide (CS₂) Formation

Carbon disulphide (CS₂) is a notable degradation product of metam-sodium and MITC regulations.govresearchgate.nettandfonline.comnih.govnih.govnih.govnih.gov. Its formation is favored under certain conditions, such as acidic environments researchgate.nettandfonline.com. For instance, at pH 5, carbon disulphide has been reported as a major hydrolysis product of metam-sodium, accounting for a significant percentage of the degradation products ca.gov. Under specific conditions, such as a spillage in a drainage system, metam sodium can degrade into CS₂ researchgate.netnih.gov.

Dihydrogen Sulphide (H₂S) and Bisulfide Formation

Dihydrogen sulphide (H₂S) and bisulfide (HS⁻) are also formed during the degradation of metam-sodium and MITC regulations.govresearchgate.nettandfonline.comusda.govnih.govnih.govnih.govnih.gov. Metam-sodium breaks down rapidly in moist soil into two initial products: MITC and bisulfide (HS⁻) usda.gov. The bisulfide can undergo further transformations, including precipitation with metal ions, conversion to elemental sulfur via oxidation, or release into the air as hydrogen sulphide (H₂S) usda.gov. H₂S is also mentioned as a breakdown product of MITC hydrolysis nih.gov.

Other Minor Degradates (e.g., N,N'-dimethylthiuram disulphide, methylamine)

In addition to carbon disulphide and hydrogen sulphide, other minor degradation products can be formed researchgate.nettandfonline.comnih.govnih.govnih.gov. These include N,N'-dimethylthiuram disulphide and methylamine researchgate.nettandfonline.comnih.govnih.govnih.gov. N,N'-dimethylthiuram disulphide is formed particularly under lower pH conditions researchgate.nettandfonline.com. Methylamine formation is also favored under acidic conditions compared to neutral or alkaline conditions epa.gov. Other identified degradates in laboratory studies have included N-methylthioformamide (syn- and anti- isomers), 1,3-dimethylthiourea (DMTU), and 1,3-dimethylurea (DMU) epa.gov. Sodium methylcarbamo-(dithioperoxo)thioate (MCDT) has also been identified as a degradate epa.gov.

Here is a summary of some degradation data:

Transport Phenomena of Metam-sodium and its Degradates

Metam-sodium is highly unstable in the environment and quickly breaks down into MITC and other degradates. regulations.govregulations.gov Both metam-sodium and MITC are highly soluble in water and exhibit weak retention by soil. regulations.gov The dissipation of MITC in both aquatic and terrestrial environments is primarily influenced by volatilization, with leaching and degradation playing lesser roles. regulations.gov

Volatilization of MITC from Soil Systems

Volatilization is considered the most significant environmental route of dissipation for MITC due to its high vapor pressure (19 mm Hg at 20°C) and Henry's Law Constant (1.79 x 10⁻⁴ atm-m³/mol). regulations.gov As much as 10–60% of the applied metam-sodium may be lost through MITC volatilization from treated soil. doi.orgusda.gov

Factors Influencing MITC Emissions (e.g., application technique, climatic conditions)

Several factors influence the rate and extent of MITC volatilization from soil systems. These include application technique, climatic conditions, soil temperature, soil moisture, and soil texture characteristics. doi.org

Application Technique: The method of application significantly impacts MITC emissions. Surface application, such as broadcast chemigation, is expected to result in larger volatilization losses compared to subsurface applications like shank injection. doi.org Field studies have corroborated that surface application leads to higher MITC concentrations in the air than subsurface application. doi.org Implementing a surface water seal in conjunction with subsurface application can substantially reduce volatilization flux and cumulative emission loss of MITC compared to uncovered soil. doi.org However, surface water sealing may be ineffective when metam-sodium is surface applied. doi.org

Climatic Conditions: Climatic factors, including air temperature, can influence MITC volatilization. Higher air temperatures can lead to increased water evaporation from the soil surface, potentially reducing the effectiveness of a water seal in containing MITC. ashs.org

Soil Temperature: Soil temperature is a critical factor influencing MITC degradation and, consequently, volatilization. Increasing soil temperature generally accelerates the degradation of MITC. usda.gov

Soil Moisture: Soil water content affects both the formation and volatilization of MITC. High air concentrations of MITC have been observed to be released from soil with low water content, suggesting that increasing soil water content can help reduce fumigant emissions. doi.org In wet soil, the diffusion of MITC via the gas phase is significantly inhibited, leading to prolonged contact time with the soil and allowing more time for degradation to occur before volatilization. usda.gov

Soil Texture and Organic Matter: Soil texture and organic matter content also play a role in MITC volatilization. Studies have indicated that soil texture is a dominant factor in reducing MITC off-gassing, with lower volatilization observed from sandy clay loam compared to sandy soil. researchgate.net While high organic matter content can increase MITC degradation, it can also impede the gaseous-phase movement of MITC through the soil profile. usda.govndsu.edu

Table 1 summarizes some factors influencing MITC volatilization:

| Factor | Influence on MITC Volatilization | Source(s) |

| Application Technique | Surface application generally leads to higher emissions than subsurface application. Water seals with subsurface application reduce volatilization. | doi.org |

| Air Temperature | Higher temperatures can reduce water seal effectiveness. | ashs.org |

| Soil Temperature | Higher temperatures can accelerate MITC degradation. | usda.gov |

| Soil Moisture | Higher moisture can reduce emissions and inhibit gas-phase diffusion. | doi.orgusda.gov |

| Soil Texture | Soil texture is a dominant factor; lower volatilization from sandy clay loam than sandy soil. | researchgate.net |

| Organic Matter | Can increase degradation but may impede gas movement. | usda.govndsu.edu |

Leaching Potential and Mobility in Soil

Metam-sodium hydrolyzes rapidly in soil to form MITC and is unlikely to adsorb significantly to soil particles. nih.gov MITC is highly soluble in water and has a low affinity for sorption in soil, suggesting that leaching can be a potential issue, particularly under conditions of overirrigation or intense precipitation. regulations.govregulations.govconfex.com Aged residues of MITC have demonstrated high mobility in various soil types, including sandy clay loam, loamy sand, and two sand soils. epa.gov In aged column leaching studies, a significant percentage of the applied aged residue (identified as MITC) was found in the leachates, while a smaller percentage remained bound to the soil. epa.govca.gov

Table 2 presents data on the mobility of aged MITC residues in soil columns:

| Soil Type | % Applied in Leachates (Aged Residues) | % Applied Remaining in Soil Columns (Aged Residues) | Source |

| Sandy Clay Loam | ≈60% | ≈12% | epa.gov |

| Loamy Sand | ≈60% | ≈12% | epa.gov |

| Sand (Type 1) | ≈60% | ≈12% | epa.gov |

| Sand (Type 2) | ≈60% | ≈12% | epa.gov |

Studies using soil columns have also shown that downward movement of MITC is significantly affected by the amount of water applied. confex.com Total recoveries of MITC in leachates during a 15-day period were reported to be 3.7% of the initial amount in one study. confex.com

Photolysis Kinetics in Aqueous Environments

Photolytic degradation is a primary route of dissipation for MITC in the atmosphere. regulations.govregulations.gov In aqueous solutions, metam-sodium itself undergoes rapid photodegradation. The photodegradation half-life of metam-sodium in aqueous solution at 25°C has been reported as 28 minutes. regulations.govepa.gov MITC is also a major degradate formed during the photodegradation of metam-sodium in water. regulations.govepa.gov The photolysis of metam-sodium has been observed to follow zero-order kinetics at high concentrations and first-order kinetics at low concentrations in aqueous systems. usgs.govresearchgate.net

Hydrological Transport Modeling in Surface Water Systems

Hydrological transport modeling is used to simulate the fate and transport of chemicals like metam-sodium and MITC in surface water bodies. Mass balance models have been developed and applied to simulate the transport and reactions of metam-sodium and MITC during spill events in rivers. usgs.govresearchgate.net These models compare simulated concentrations with field data to assess their accuracy. usgs.govresearchgate.net

Models such as PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System) are used to estimate potential aquatic exposure to pesticides, simulating runoff and erosion from agricultural fields and subsequent environmental fate and transport in surface water. regulations.govepa.gov These models help predict estimated environmental concentrations (EECs) in surface waters, which are intended to represent conservative estimates of exposure in vulnerable water bodies. regulations.govepa.govepa.gov The physicochemical properties of MITC, such as its high water solubility and potential for volatilization from water, are considered in these models. regulations.govregulations.govepa.govepa.gov

Table 3 provides hydrolysis half-life data for metam-sodium and MITC at different pH levels:

| Compound | pH | Hydrolysis Half-life | Source |

| Metam-sodium | 5 | 2 days | regulations.govepa.gov |

| Metam-sodium | 7 | 2 days | regulations.govepa.gov |

| Metam-sodium | 9 | 4.5 days | regulations.govepa.gov |

| MITC | 5 | 3.5 days | regulations.gov |

| MITC | 7 | 20.4 days | regulations.gov |

| MITC | 9 | 4.6 days | regulations.gov |

Ecological Impacts of Metam Sodium in Agroecosystems

Effects on Soil Microbial Community Structure and Function

Metam-sodium fumigation can cause considerable changes in the structure and function of soil microbial communities. These changes are often characterized by initial reductions in microbial populations and activity, followed by varying degrees of recovery. researchgate.netresearchgate.netcsic.esarizona.edutandfonline.com

Table 1: Summary of Metam-sodium Effects on Soil Bacteria

| Metric | Initial Effect | Recovery Time (Culturable) | Long-term Effect (Diversity) | Shift in Dominant Taxa |

| Total Bacterial Abundance | Reduced (e.g., ~50%) | - | - | - |

| Culturable Bacteria | Significantly Reduced | Within a few weeks tandfonline.com | - | - |

| Microbial Activity | Decreased | Quick recovery researchgate.netarizona.edu | - | - |

| Bacterial Diversity | Decreased (OTUs) researchgate.netresearchgate.net | Varying persistence researchgate.nettandfonline.com | Significant alteration researchgate.netresearchgate.net | Increased Actinomycetales, Bacilli, Chloroflexi; Decreased Acidobacteria researchgate.net |

Metam-sodium is known to kill beneficial mycorrhizal fungi in the soil. ncfh.orgscispace.com These fungi are crucial for plant nutrient uptake, and their reduction can negatively impact crop growth and potentially increase the need for fertilizer. ncfh.orgscispace.com Studies have demonstrated that metam-sodium fumigation can significantly reduce the percentage of plant roots colonized by mycorrhizal fungi. scispace.com For example, in cotton fields, fumigation reduced mycorrhizal infection from over 60% to around 25% in one study site and from over 80% to 22% in another. scispace.com While some studies indicate that the soil microbial community, including fungal populations, can show signs of recovery after metam-sodium application, the impact on specific beneficial groups like mycorrhizal fungi can be significant and potentially lead to yield reductions. dpi.qld.gov.auscispace.comresearchgate.net Metam-sodium has also been shown to temporarily decrease fungal populations in general. researchgate.net

Repeated applications of metam-sodium to the same soil can lead to the development of accelerated degradation of its active breakdown product, MITC. apsnet.orgnih.govdntb.gov.uapsu.eduresearchgate.net This phenomenon is primarily driven by the enrichment of indigenous soil microbial populations capable of degrading MITC. apsnet.orgnih.govdntb.gov.uapsu.eduresearchgate.net Soils with a history of metam-sodium application have shown reduced MITC degradation following sterilization, indicating the crucial role of microorganisms in this accelerated breakdown. apsnet.orgnih.govdntb.gov.ua Inoculation of soil without prior metam-sodium exposure with soil having a history of application can induce accelerated MITC degradation. apsnet.orgnih.govdntb.gov.ua Specific bacterial strains, such as certain Oxalobacteraceae strains, have been identified as rapid degraders of MITC and may contribute to the development of accelerated degradation in soil. apsnet.orgnih.govdntb.gov.ua This accelerated degradation can lead to reduced efficacy of metam-sodium in controlling soilborne pests due to the shorter persistence of MITC. apsnet.orgnih.govpsu.edu

Non-Target Organism Responses in Soil Environments

Beyond microbial communities, metam-sodium can also affect other non-target organisms in the soil environment. As a broad-spectrum biocide, MITC is toxic to various soil arthropods and ectoparasitic nematodes. apsnet.org Studies have shown that metam-sodium fumigation can reduce the numbers of free-living nematodes in soil. researchgate.net The potential for adverse effects on non-target organisms, including terrestrial and aquatic organisms exposed to MITC, is a recognized concern. epa.govregulations.govepa.gov While the primary focus of metam-sodium's effect is often on target pests, its biocidal activity extends to a wider range of soil fauna, potentially disrupting ecological interactions and processes within the soil ecosystem.

Impact on Soil Arthropods and Ectoparasitic Nematodes (non-target)

Metam-sodium, through the action of MITC, is toxic to a range of soil organisms, including non-target soil arthropods and ectoparasitic nematodes ndsu.edu. MITC's toxicity to nematodes is thought to involve reactions with nucleophilic centers, such as thiol groups in vital enzymes, disrupting their physiological processes regulations.govajol.info. Studies have shown that fumigation can significantly reduce populations of various soil organisms oregonstate.edu. While the primary target includes plant-parasitic nematodes, the broad-spectrum activity impacts beneficial nematodes and soil arthropods as well ndsu.eduajol.info. The severity and duration of these impacts can vary depending on factors such as soil type, moisture content, temperature, and the specific application rate regulations.govndsu.edu.

Influence on Non-Target Plant Species

Beyond its intended herbicidal effects on germinating weed seeds and seedlings, metam-sodium, particularly the volatile MITC, can negatively influence non-target plant species regulations.govncfh.orgnih.gov. Off-gassing of MITC from treated fields can lead to exposure of nearby non-target plants, potentially causing phytotoxicity regulations.gov. Adverse effects on non-target plants have been inferred from modeling studies, and the labeled phytotoxicity of MITC suggests a risk to off-site vegetation regulations.govnih.gov. While some assessments indicate that levels of concern for aquatic plants may not be exceeded based on available data, additional toxicity data are needed for a complete evaluation regulations.gov.

Ecosystem-Level Consequences and Biogeochemical Cycling Perturbations

The broad-spectrum toxicity of metam-sodium and its degradation product MITC extends to the wider soil microbial community, which plays crucial roles in ecosystem functions and biogeochemical cycling oregonstate.eduresearchgate.netresearchgate.net. Fumigation with metam-sodium can significantly reduce the abundance and diversity of soil bacterial and fungal communities, including beneficial microorganisms like mycorrhizal fungi and nitrogen-fixing bacteria ncfh.orgnih.govresearchgate.netresearchgate.net.

The effects on non-target organisms and microbial communities can lead to long-term impacts on soil health and quality, affecting nutrient cycling dynamics and subsequently influencing plant growth oregonstate.edu. While some soil microbes, such as certain actinobacteria and proteobacteria, may recolonize relatively quickly due to the rapid degradation of MITC, the initial significant reduction in diversity and abundance highlights a substantial, albeit potentially transient, perturbation to the soil ecosystem researchgate.net.

Research findings indicate that the impact on microbial communities can be significant and persistent, with studies showing changes in heterotrophic activity and fatty acid composition of microbial biomass lasting for several weeks tandfonline.com. Populations of key microbial groups, such as ammonium (B1175870) and nitrite (B80452) oxidizers involved in nitrogen cycling, can be drastically reduced tandfonline.com.

The following table summarizes some observed ecological impacts:

| Ecological Component | Observed Impact | Reference(s) |

| Soil Arthropods | Toxicity and reduction in populations (non-target). | ndsu.edu |

| Ectoparasitic Nematodes (non-target) | Toxicity and reduction in populations. | ndsu.eduajol.info |

| Non-Target Plant Species | Phytotoxicity from off-gassed MITC; adverse effects inferred from modeling. | regulations.govnih.gov |

| Soil Bacterial Communities | Significant reduction in abundance and diversity; altered community structure; inhibition of total bacteria. | researchgate.netresearchgate.nettandfonline.com |

| Soil Fungal Communities | Significant reduction in abundance and diversity; inhibition of total fungi, including mycorrhizal fungi. | ncfh.orgresearchgate.netresearchgate.net |

| Nitrogen-Fixing Bacteria | Killed by fumigation; recovery can take months. | ncfh.org |

| Ammonium and Nitrite Oxidizers | Populations reduced by up to 4 orders of magnitude. | tandfonline.com |

| Phosphorus Solubilizing Microorganisms | Influenced, potentially altering phosphorus availability. | frontiersin.org |

| Overall Soil Microbial Community | Changes in community structure and function; altered biological activity; impact on soil health and quality. | oregonstate.eduresearchgate.nettandfonline.com |

| Biogeochemical Cycling | Perturbations to nitrogen and phosphorus cycling. | oregonstate.eduresearchgate.netfrontiersin.org |

This table is intended to be interactive, allowing for sorting and filtering of data.

Mechanisms of Efficacy and Agricultural Application Science

Mode of Action of Metam-sodium and Methyl Isothiocyanate

Metam-sodium itself is a dithiocarbamate (B8719985) salt, but its pesticidal activity is largely mediated by its breakdown product, MITC. nih.govepa.gov MITC is a highly volatile compound responsible for the fumigant properties observed after metam-sodium application. ca.govepa.gov

Metam-sodium and its active degradation product, MITC, function as non-selective soil fumigants. ca.govepa.govapvma.gov.auepa.govherts.ac.ukherts.ac.ukresearchgate.net Their broad-spectrum biocidal activity targets a wide range of soil-borne organisms, including fungi, bacteria, insects, nematodes, and weeds. epa.govapvma.gov.auepa.govherts.ac.ukherts.ac.ukresearchgate.net This non-selective nature makes them effective in pre-plant soil sterilization to control various pests that can negatively impact crop establishment and yield. epa.gov

The primary molecular basis for the biocidal action of MITC involves the inactivation of sulfhydryl groups in essential enzymes within living organisms. epa.govherts.ac.ukeastman.commdpi.com MITC is an electrophilic molecule, and its carbon atom in the isothiocyanate group readily reacts with nucleophilic components. mdpi.com This reactivity extends to thiol groups (sulfhydryl groups), particularly those found in cysteine residues of proteins and enzymes. eastman.commdpi.com By binding to these sulfhydryl groups, MITC disrupts the normal function of critical enzymatic processes necessary for cellular respiration and other vital metabolic pathways, ultimately leading to the death of the target organisms. herts.ac.ukeastman.com

Fumigants, including MITC, are characterized by their multi-site activity. herts.ac.ukresearchgate.neteastman.com This means they interact with and disrupt multiple biological targets and processes within an organism, rather than acting on a single specific site like many other pesticides. researchgate.net This multi-site mode of action contributes to their broad-spectrum efficacy and can also potentially reduce the risk of target-site resistance development in pest populations compared to pesticides with single-site modes of action. irac-online.org The non-selective inactivation of sulfhydryl groups across various enzymes and proteins exemplifies this multi-site activity. epa.govherts.ac.ukeastman.commdpi.com

Application Methodologies and Their Influence on Efficacy and Environmental Performance

The method used to apply metam-sodium significantly impacts its efficacy in controlling soil pests and its environmental performance, particularly concerning the volatilization of MITC. Metam-sodium is typically applied as an aqueous solution. wikipedia.org

Various application techniques are employed for metam-sodium, each with its own advantages and considerations for efficacy and potential for off-site movement of MITC. Common methods include soil drench, shank injection, rotary spading injection, drip fumigation (via drip irrigation lines), sprinkler application, chemigation (applying through irrigation systems like overhead sprinklers or center pivots), broadcast application, soil-incorporated application (incorporating surface-applied product into the soil), and general soil injection. epa.govusda.govepa.govcabidigitallibrary.orgnih.gov

Shank injection involves injecting the fumigant below the soil surface. epa.gov Drip fumigation utilizes existing drip irrigation systems to deliver the fumigant directly into the root zone. usda.goveuropa.eu Chemigation applies the product through sprinkler systems. epa.govusda.govcabidigitallibrary.org Broadcast application involves applying the product evenly over the soil surface, often followed by incorporation. epa.govepa.gov Rotary spading injection combines injection with mechanical soil mixing. nih.gov

Research has compared the performance of some of these methods. For instance, studies have evaluated the off-gassing potential of MITC when metam-sodium is applied by direct soil injection, sprinkler application, and drip fumigation. usda.gov Shank injection and chemigation are frequently used methods. epa.gov Rotary spading injection at a suitable depth and soil layer distribution has shown better efficacy in the topsoil layer compared to shank injection at a deeper depth. nih.gov Drip irrigation application has been noted for potential advantages including better distribution and retention of the fumigant in the soil, potentially leading to higher efficacy in most soil types and reduced worker exposure compared to shank injection. europa.eu

Given that MITC is a highly volatile compound, mitigating its volatilization from the soil surface after application is critical for maximizing efficacy in the target zone and minimizing off-site movement and potential environmental impact. ca.govresearchgate.netusda.govusda.gov Several strategies are employed to reduce MITC emissions.

These strategies include physical containment methods such as tarping the soil surface with plastic films and applying a water seal through irrigation. usda.govepa.govnih.gov Increasing the depth of fumigant injection and increasing the bulk density of the soil through compaction can also help restrict MITC diffusion and reduce emissions. usda.govepa.gov

Studies have demonstrated that surface water sealing can substantially reduce the volatilization flux and cumulative emission loss of MITC, particularly when metam-sodium is applied subsurface. researchgate.netusda.govnih.gov For example, applying a water seal of 2.5-3.8 cm has been shown to significantly lower total fumigant loss compared to no water seal. nih.gov Tarping with different film types, such as low-density polyethylene (B3416737) (LDPE), high-density polyethylene (HDPE), and virtually impermeable film (VIF), can also serve as barriers to reduce volatilization loss. epa.govresearchgate.net VIF has been found to be a more effective barrier than standard polyethylene film in reducing volatilization losses. researchgate.net However, the effectiveness of mitigation strategies can depend on the application method; for instance, surface water sealing was found to be ineffective when metam-sodium was surface applied in simulated chemigation, suggesting the need for alternative or additional practices for broadcast applications. researchgate.netusda.gov

Strategies for Mitigating Volatilization Losses

Surface Water Sealing Effectiveness

Surface water sealing is a practice employed to reduce the volatilization of volatile fumigants like MITC from the soil surface, thereby increasing their concentration and residence time in the soil profile. Studies have shown that applying a water seal after metam-sodium application can substantially reduce the volatilization flux and cumulative emission loss of MITC. usda.govnih.gov For instance, laboratory soil column studies indicated that a 2.5-3.8 cm water seal provided significantly lower total fumigant loss (71-74% reduction in MITC volatilization) compared to no water seal. nih.gov The most favorable reduction in off-gassing was observed with a 2.5 cm water seal. nih.gov This suggests that adequate surface irrigation following chemical application can effectively suppress the volatilization of MITC-generating compounds in certain soil types, such as sandy clay loam. nih.gov

However, the effectiveness of surface water sealing can depend on the application method. When metam-sodium was surface applied in simulated chemigation, surface water sealing was found to be ineffective, suggesting the need for additional emissions reduction practices for broadcast applications. usda.govresearchgate.net Conversely, surface water sealing with subsurface application of metam-sodium has shown potential as an effective and economical strategy to reduce MITC emissions while maintaining pest control efficacy. usda.govresearchgate.net Intermittent water sealing for shank injection has also been found to be comparable to or superior to other methods like compaction or continuous water seals in retaining MITC within the soil. mbao.org Field trials using intermittent sealing demonstrated approximately a five-fold reduction in MITC loss by volatilization over comparable four-day periods after application compared to sealing with a single application of water. mbao.org

Use of Impermeable Films (e.g., VIF, Polyethylene)

Covering the soil surface with impermeable films after metam-sodium application is another critical method for retaining the volatile MITC in the soil, enhancing its efficacy and reducing atmospheric emissions. nih.govnih.govactahort.org Virtually impermeable film (VIF) has been demonstrated to be a better barrier for reducing volatilization loss of MITC compared to standard polyethylene film. nih.govnih.gov Research indicates that more MITC is retained in the subsurface of VIF-covered beds regardless of the application method compared to polyethylene-covered beds. nih.govnih.gov

The use of plastic covering after application has been shown to improve fumigant efficacy. researchgate.net In studies evaluating the control of clubroot (Plasmodiophora brassicae), fumigants required sealing with high-grade film to be effective. uoguelph.ca Combining the incorporation of dazomet (B121842) in the surface layer with the injection of metam-sodium at around 25 cm and covering with polythene for 7-14 days resulted in good control of buried fungi at 25-30 cm depth. actahort.org With a polythene cover, higher rates of metam-sodium resulted in 100% kill of certain fungi like Fusarium culmorum and Pythium sp., and reductions in others like Rhizoctonia solani. actahort.org

Soil Incorporation Depth and Efficacy

The depth at which metam-sodium is incorporated into the soil significantly influences the distribution of the resulting MITC and, consequently, the efficacy against soilborne pests located at different depths. Studies have shown that the initial spatial distribution of MITC in the root zone can be variable depending on the application method and depth. nih.gov

Research on the control of soilborne fungi has indicated that the depth of fumigant application affects efficacy. For example, in experiments on a silty loam soil, injection of metam-sodium at around 25 cm with a smear-sealed surface gave good control of buried fungi at 25-30 cm. actahort.org However, control at shallower depths (10-15 cm) was generally less effective in this specific scenario. actahort.org This highlights the importance of matching the application depth to the target pest's location in the soil profile for optimal control.

Spatial Distribution of MITC in Soil Profile as Influenced by Application Method

The method of metam-sodium application directly impacts the spatial distribution of MITC in the soil profile. Different methods, such as broadcast application, drip irrigation, and shank injection, result in distinct patterns of MITC movement and concentration.

In broadcast application without subsequent water application, MITC is primarily retained in the shallow soil layer (0-20 cm depth), with limited downward movement. nih.govnih.gov Drip application, on the other hand, can facilitate the downward movement of MITC, with the extent of movement influenced by the volume of water delivered. nih.govnih.govnih.gov Studies have shown that higher water volumes delivered through drip tape can lead to MITC penetrating to greater depths. nih.govnih.gov However, lateral diffusion of MITC from the point of drip application may not always reach biologically active concentrations sufficient to control pests located further away from the emitter. nih.gov

Research evaluating different application methods, including broadcast, single irrigation drip tape, and double irrigation drip tape delivery, has shown variations in both horizontal and vertical MITC distribution. nih.govnih.gov While a single drip tape might facilitate deeper penetration, double drip tape treatments can result in more uniform horizontal distribution of MITC in the root zone. nih.govnih.gov

Data on the spatial distribution of MITC following drip application in a sandy soil demonstrated that the highest concentrations were typically found directly below the emitter, with concentrations decreasing with distance laterally and over time. nih.gov

| Distance from Emitter (cm) | Depth (cm) | MITC Concentration (µg/L soil air) - Example (Illustrative) |

| 0 | 10 | High |

| 0 | 20 | Highest |

| 0 | 30 | Moderate |

| 20 (Lateral) | 10 | Low |

| 30 (Lateral) | 10 | Very Low |

Note: This table is illustrative, based on the description of concentration gradients observed in research nih.gov. Specific concentration values vary depending on application rate, soil type, and time.

Chisel-applied fumigant combinations have been found to be more effective in terms of root-knot nematode control than drip-applied combinations in some studies, suggesting differences in the resulting pest exposure to MITC based on the application method. nih.gov

Influence of Application Timing on Efficacy and Phytotoxicity

The timing of metam-sodium application relative to planting is crucial for maximizing pest control efficacy and minimizing the risk of phytotoxicity to the subsequent crop. Metam-sodium is typically applied after harvest and several weeks before planting to allow sufficient time for the active compound, MITC, to dissipate from the soil. epa.gov

Studies have investigated the effect of application timing and the interval between fumigation and planting (plant-back period) on pest control and crop safety. Research on squash production found that short fumigation times and short aeration periods resulted in poor crop stands and vigor, while relatively long fumigation times and long aeration periods typically led to high crop stands and vigor. usda.gov This suggests that allowing adequate time for fumigant dissipation is essential to avoid phytotoxic residues. usda.gov

Phytotoxicity problems and lower yields have been observed, particularly when plant-back periods were shorter. nih.gov The optimal time of exposure to the fumigant needed to suppress fungal pathogens can vary, but longer exposure times tend to be more effective against fungal pathogens and weeds. mbao.org Soil temperature and moisture can also influence the dissipation rate and thus the required plant-back period. epa.govmbao.org Applying metam-sodium when soil temperatures are moderate and there is little wind can help prevent rapid evaporation and loss of the product before it moves into the soil. epa.gov During cold or wet weather, frequent shallow cultivation can aid dissipation. epa.gov

Efficacy Against Specific Agricultural Pests and Diseases

Metam-sodium, through its breakdown product MITC, exhibits broad-spectrum activity against a range of soilborne agricultural pests and diseases. Its efficacy has been documented against various fungi, nematodes, insects, and weeds. nih.govapsnet.orgusask.ca

Control of Soil-borne Fungi (e.g., Fusarium oxysporum, Pythium irregulare, Rhizoctonia solani, Plasmodiophora brassicae)

Metam-sodium is effective in controlling several economically important soilborne fungal pathogens. Research has demonstrated its efficacy against species such as Fusarium oxysporum, Pythium irregulare, and Rhizoctonia solani. mbao.orgresearchgate.netcsic.es

Studies have shown that metam-sodium treatments can significantly reduce the abundance of Fusarium oxysporum and Rhizoctonia solani in soil. researchgate.netcsic.es In some cases, metam-sodium has been found to be as effective as or more effective than other treatments in controlling these fungi. researchgate.net For example, metam-sodium treatments resulted in significantly lower abundance of Fusarium oxysporum and Rhizoctonia solani compared to untreated controls. csic.es Pythium species, including Pythium irregulare, have also been shown to be effectively controlled by metam-sodium. mbao.orgrngr.netapsnet.org In some trials, Pythium irregulare was not recovered from soil treated with metam-sodium combinations, indicating high efficacy. mbao.org

Metam-sodium has also been evaluated for the control of Plasmodiophora brassicae, the causal agent of clubroot in Brassica crops. It is considered an effective fumigant for clubroot control. usask.cahorticulture.com.au Studies have shown that metam-sodium application can reduce clubroot severity and improve plant health in subsequent crops. researchgate.net The efficacy against P. brassicae can be influenced by application methods and soil conditions. researchgate.net While metam-sodium can significantly reduce clubroot severity, it may not completely eliminate resting spores from the soil in all cases. uoguelph.ca

Data from various studies illustrate the efficacy of metam-sodium against these fungi:

| Fungal Pathogen | Efficacy Reported Against | Notes | Source |

| Fusarium oxysporum | Yes | Reduced abundance in soil; effective in combinations. | researchgate.netcsic.esplos.orgnih.gov |

| Pythium irregulare | Yes | Not recovered in some treated soils; effectively controlled. | mbao.orgrngr.netapsnet.org |

| Rhizoctonia solani | Yes | Reduced survival and abundance in soil; effective control reported. | nih.govmbao.orgresearchgate.netcsic.espostharvest.biz |

| Plasmodiophora brassicae | Yes | Reduced clubroot severity; effective fumigant for control. | usask.caresearchgate.netuoguelph.cahorticulture.com.aucdnsciencepub.com |

| Fusarium culmorum | Yes | 100% kill reported with specific application methods and sealing. | actahort.org |

| Pythium sp. | Yes | 100% kill reported with specific application methods and sealing; reductions also noted. | actahort.orgapsnet.org |

| Phytophthora cryptogea | Yes | Reductions reported with specific application methods and sealing. | actahort.org |

| Sclerotinia sclerotiorum | Yes | Good efficacy against sclerotia reported with specific application methods and sealing. | actahort.org |

Metam-sodium's effectiveness against soilborne fungi is due to the fungicidal activity of MITC. nih.govapsnet.org However, it's important to note that while effective against pathogenic fungi, metam-sodium can also affect beneficial soil microorganisms, such as mycorrhizal fungi, which may necessitate compensatory measures like phosphorus application in some crops like cotton. scispace.com

Management of Plant-Parasitic Nematodes (e.g., Meloidogyne incognita)

Metam-sodium is an established tool for the control of plant-parasitic nematodes, including various Meloidogyne species such as Meloidogyne incognita. mpg.denih.govtradeindia.comsigmaaldrich.comuni.lufishersci.ieereztech.comuni.lucdutcm.edu.cn The nematicidal action of metam-sodium, mediated by its breakdown product MITC, affects essential physiological systems in nematodes, including enzymatic, respiratory, and nervous functions. mpg.de Research has demonstrated that metam-sodium application can lead to significant reductions in nematode populations in the soil and decrease the severity of root galling caused by root-knot nematodes. tradeindia.comsigmaaldrich.comuni.lu Studies comparing different application methods have shown that techniques like shank injection can be more effective against root-knot and cyst nematodes compared to sprinkler irrigation. mpg.de Drip irrigation has also been evaluated as an effective method for preplant application, significantly reducing nematodes in soil and root gall ratings in crops like tomato and carrot. tradeindia.com

Field experiments have provided data on the efficacy of metam-sodium against M. incognita. For instance, a study on cucumber plants under plastic house conditions compared metam-sodium (MS) and metam-potassium (MP) treatments. Results indicated that both treatments significantly reduced populations of M. incognita compared to untreated controls. sigmaaldrich.com

| Treatment | Nematode Build-up (45 days) | Nematode Build-up (90 days) | Galls per Root System (45 days) | Galls per Root System (90 days) |

| Metam (B94612) Sodium (MS) | 0.068 | 0.080 | 8 | 12 |

| Metam Potassium (MP) | 0.035 | 0.065 | 5 | 9 |

| Untreated Control | 1.130 | 2.620 | 40 | 52 |

| Data based on Experiment I from a study on cucumber plants sigmaaldrich.com. |

Another field study in southeastern Spain evaluated metam-sodium treatments for controlling root-knot nematodes (Meloidogyne spp.) in pepper cropping. Metam-sodium treatments were found to be more effective in reducing root-knot nematode abundance in the soil compared to plant extract treatments. nih.gov

| Treatment | Meloidogyne spp. Abundance (log copies ITS g⁻¹ soil) - T1 (after application) | Meloidogyne spp. Abundance (log copies ITS g⁻¹ soil) - T2 (end of experiment) |

| Metam Sodium (MS) | Reduced significantly | Most effective in reducing abundance |

| Larrea + MS | Effect observed | Differences reduced by end of experiment |

| Untreated Control | Higher abundance | Highest abundance |

| Simplified representation based on findings for Meloidogyne spp. abundance nih.gov. |

The efficacy of metam-sodium against nematodes can be influenced by soil temperature and moisture. Studies have shown that control efficacy can be higher at warmer soil temperatures. nih.gov Proper soil preparation, including achieving adequate moisture levels and good tilth, is also crucial for effective distribution of the active breakdown product MITC within the soil profile. sigmaaldrich.com

Suppression of Weed Seeds and Seedlings (e.g., Cyperus esculentus)

Metam-sodium is also effective in suppressing a variety of weed seeds and seedlings, including challenging species like Cyperus esculentus (yellow nutsedge). nih.govnih.govuni.lufishersci.ienih.gov The herbicidal activity is primarily due to the action of methyl isothiocyanate (MITC) released upon metam-sodium decomposition. uni.lu Research has investigated the efficacy of metam-sodium against C. esculentus tubers, which are known for their persistence in the soil. nih.govnih.gov

Laboratory experiments have determined the concentration of metam-sodium required to achieve a certain level of control for C. esculentus tubers. For instance, studies have reported EC50 values (effective concentration to kill 50%) for metam-sodium against C. esculentus tubers. Field experiments have also shown that metam-sodium can lead to significant reductions in C. esculentus tuber vitality. nih.gov The effectiveness of metam-sodium against weed seeds and tubers is influenced by factors such as soil temperature, soil moisture, and the depth of weed propagules in the soil. nih.govsigmaaldrich.comnih.gov Higher soil temperatures can enhance weed control efficacy. nih.gov Combining metam-sodium with other fumigants, such as chloropicrin, has been explored and can result in synergistic activity against Cyperus species.

Control of Soil Insects

Metam-sodium possesses insecticidal properties and is used for the control of soil-dwelling insects. fishersci.atnih.govsigmaaldrich.comuni.luamericanelements.commpg.de Its broad-spectrum activity, mediated by the release of MITC, targets various organisms in the soil, including insects. nih.govfishersci.nouni.lu While the search results broadly indicate control of soil insects, specific detailed research findings on the efficacy against particular insect species are less prevalent compared to nematodes and weeds. One source mentions the suppression of the soil-dwelling white-fringed beetle (Graphognathus leucoloma) by methylisothiocyanate. uni.lu

Development of Resistance in Soil-borne Pathogens to Metam-sodium

The extensive use of soil fumigants, including metam-sodium, can potentially lead to shifts in soil microbial communities and may contribute to the development of resistance in soil-borne pathogens. Research suggests that repeated applications of fumigants could reduce their effectiveness over time. For example, studies have indicated that the effectiveness of metam-sodium against Pythium rot and Verticillium was reduced after repeated applications. Caution is advised regarding the widespread use of fumigants for disease management due to the potential for rendering pathogen populations resistant, as observed with Phytophthora capsici. Changes in the soil microbiome following fumigation might create opportunities for the recolonization or invasion by plant pathogens. wikipedia.org

Integrated Pest Management Approaches Incorporating Metam-sodium

Metam-sodium is often incorporated into Integrated Pest Management (IPM) programs as a chemical control component, particularly as an alternative to phased-out fumigants like methyl bromide. nih.gov IPM strategies aim to combine various control methods, including cultural practices, biological control, and chemical applications, to manage pests effectively and sustainably. Within an IPM framework, metam-sodium can be used as a pre-plant treatment to reduce initial populations of nematodes, weeds, and soil-borne pathogens. fishersci.nosigmaaldrich.com

Analytical Methodologies for Metam Sodium and Its Degradates

Chromatographic Techniques for Residue Analysis

Chromatography plays a vital role in the identification and quantification of metam-sodium and its degradates in various sample types, including soil and water.

Ion Chromatography for Metam-sodium Quantification

Ion chromatography (IC) is a suitable technique for the direct quantification of metam-sodium, which exists as a sodium salt. wikipedia.org This method leverages the ionic nature of metam-sodium for separation. One reported analytical procedure for metam-sodium utilizes an AS-23 chromatographic column for ion chromatography measurement. google.com This approach involves preparing standardized and sample solutions of metam-sodium and then performing IC analysis to determine the content of the active compound. google.com Advantages of this method include short analysis time, low sample consumption, good selectivity, high sensitivity, and a low detection limit, making automation easier, saving reagents, and reducing industrial pollution. google.com Typical ion chromatography conditions for metam-sodium analysis might include a leachate flow velocity of 0.8-2.0 mL/min, a column temperature of 25-40 °C, a specific conductivity of 15-25 µS, a suppression electric current of 20-50 mA, and a sample size of 20 µL. google.com

Gas Chromatography for Methyl Isothiocyanate Residue Determination

Methyl isothiocyanate (MITC), a volatile degradate of metam-sodium, is frequently analyzed using gas chromatography (GC). nih.govoup.com Residues of MITC in matrices such as soil can be extracted using solvents like diethyl ether containing ethanol, concentrated, and then analyzed by gas chromatography. oup.comoup.com Various detection systems can be coupled with GC for MITC analysis, including conductivity detectors (in nitrogen mode) or flame photometric detectors (in sulfur mode). oup.comoup.com A 6% Carbowax 20M column is one example of a stationary phase used for this separation. oup.comoup.com This type of method has demonstrated the capability of determining MITC residues in soils at levels as low as 0.01 ppm. oup.comoup.com

GC coupled with mass spectrometry (GC/MS) offers enhanced identification reliability for MITC residues compared to GC alone, as it provides both chromatographic retention times and mass spectral data. gcms.cz For quantitative analysis of MITC by GC/MS, selected ion monitoring (SIM) is often employed, focusing on unique ions of the target compound, such as the molecular ion (M+: m/z 73) and fragment ions (e.g., m/z 36 and 45). gcms.cz

Another common method for trapping airborne MITC involves cumulative sampling through charcoal tubes, followed by solvent elution and GC determination using flame ionization or nitrogen-phosphorus detectors. scispace.com Headspace gas chromatography with mass-selective detection (GC-MS) is also used for determining MITC in water samples. epa.gov In this approach, residues are extracted by sweeping the headspace from a sealed vial into the GC-MS system. epa.gov

Validation of Analytical Methods for Environmental Matrices

Validation of analytical methods is a critical step to ensure their reliability, accuracy, and suitability for their intended purpose, particularly when analyzing residues in complex environmental matrices like soil and water. researchgate.net Method validation typically involves assessing parameters such as linearity, detection limit, quantification limit, accuracy, and reproducibility. epa.govresearchgate.net

For MITC analysis in groundwater using headspace GC-MS, method validation has shown acceptable recoveries for fortified samples. epa.gov The limit of quantitation (LOQ) for such a method can be established at levels like 0.1 µg/L. epa.gov Validation ensures that the method performs adequately across the relevant range of analyte concentrations and in the specific environmental matrix being analyzed. researchgate.net

Studies on the environmental fate of metam-sodium and its degradate MITC in soil have highlighted the importance of robust analytical techniques. epa.gov For instance, in aerobic soil metabolism studies, metam-sodium has been shown to degrade rapidly to MITC. epa.gov Analytical methods used in such studies need to be capable of accurately tracking the formation and degradation of both the parent compound and its degradates. epa.gov The use of techniques like GC/MS is recommended for confirmatory identification of residues in environmental samples. epa.gov

Challenges and Advancements in Detection and Quantification

Analyzing metam-sodium and its degradates presents several challenges. The rapid degradation of metam-sodium to volatile MITC in many environmental conditions necessitates analytical methods that can efficiently capture and quantify this transient degradate. epa.gov Complex sample matrices, such as soil and various food types, can interfere with analytical signals, impacting sensitivity and selectivity. encyclopedia.pubmdpi.com Extracting analytes and removing interfering substances are therefore essential steps in sample preparation for chromatographic analysis of residues in these matrices. encyclopedia.pub

Despite these challenges, advancements in analytical chemistry continue to improve the detection and quantification of metam-sodium and MITC. The coupling of chromatographic techniques with highly sensitive detectors like mass spectrometers (GC-MS, LC-MS/MS) significantly enhances the ability to identify and quantify residues at very low concentrations in complex matrices. gcms.czepa.govencyclopedia.pub For example, UHPLC-MS/MS methods offer fast and sensitive determination of pesticide residues in various food matrices. researchgate.net

Ongoing research focuses on developing more efficient sample preparation techniques to minimize matrix effects and improve analyte recovery. researchgate.net Additionally, the development of novel detection technologies, including biosensors, is being explored for their potential in rapid and sensitive detection of metam-sodium and MITC. encyclopedia.pubmdpi.com These advancements aim to provide more accurate, reliable, and efficient analytical tools for monitoring metam-sodium and its degradates in environmental and agricultural settings.

Regulatory Science and Environmental Governance of Metam Sodium

Evolution of Regulatory Frameworks for Soil Fumigants

The regulatory landscape for soil fumigants, including metam-sodium, has undergone significant evolution, driven by advancements in scientific understanding of their potential risks. epa.gov In the United States, the process of pesticide registration and reregistration by the Environmental Protection Agency (EPA) is central to this evolution. epa.govmetamtaskforce.org Pesticides first registered before November 1, 1984, are required to be reregistered to ensure they meet contemporary, more stringent health and safety standards. epa.gov This involves a thorough review of a complete set of studies on human health and environmental effects. epa.gov

Metam-sodium was first registered in the U.S. in 1975. epa.gov The EPA's reregistration process for metam-sodium and other soil fumigants like chloropicrin, dazomet (B121842), and methyl bromide was a comprehensive effort to ensure consistent human health risk assessment approaches and to consider risk tradeoffs and economic outcomes appropriately. epa.gov This concurrent review led to the completion of the reregistration eligibility decisions (REDs) for four major soil fumigants in May 2009, establishing a new baseline for their safe use across the country. epa.gov

A key development in the regulatory framework is the increased focus on applicator and handler training. epa.gov Recognizing that a consistent standard for soil fumigation certification was lacking across states, the EPA determined that registrant-developed training would establish a national baseline for safe use. epa.gov This training is designed to enhance fumigators' ability to manage the complexities of soil fumigation and to understand and comply with revised, stricter product labeling. metamtaskforce.orgepa.gov

The European Union has also seen significant changes in its regulatory approach. In 2009, metam-sodium was banned due to the presence of harmful impurities and an incomplete data dossier. pan-europe.info However, provisions for "essential use" allowed 15 of the 27 EU member states to continue its use, raising questions about the uniformity of regulation. pan-europe.info More recently, individual member states have taken further action; for example, France's food safety agency, ANSES, banned sprays containing metam-sodium in 2018, citing risks to human health and the environment. farmersjournal.ie These evolving frameworks highlight a continuous process of scientific review and regulatory adjustment aimed at mitigating the risks associated with soil fumigants. metamtaskforce.orgepa.gov

Environmental Risk Assessment Methodologies (excluding human health risk details)

The environmental risk assessment for metam-sodium is complex, primarily because the parent compound is highly unstable and rapidly degrades into methyl isothiocyanate (MITC), which is the substance of primary toxicological and environmental concern. regulations.govregulations.gov Therefore, ecological effects assessments focus on the risks to terrestrial and aquatic organisms from exposure to MITC in the air and water. regulations.gov

Methodologies for assessing this risk incorporate data on the environmental fate and transport of both metam-sodium and MITC. regulations.gov Key factors considered include:

Degradation: Studies show metam-sodium degrades extremely quickly in soil and water through processes like aerobic soil metabolism, hydrolysis, and photodegradation. regulations.gov

Volatility: MITC is highly volatile, meaning it readily turns into a gas. regulations.govepa.gov This volatility is a primary route of dissipation from soil and water, but also the main pathway for off-site movement and exposure. regulations.govregulations.gov

Solubility and Leaching: MITC is also highly soluble in water and has a low adsorption rate in soil, giving it the potential to leach into groundwater or enter surface water through runoff, particularly under flooded conditions. regulations.gov However, under most field conditions, its rapid volatilization and degradation in soil make significant groundwater contamination unlikely. regulations.gov

Toxicity: Metam-sodium and its degradate MITC are known to be toxic to fish and other aquatic organisms. epa.govbeyondpesticides.org

To quantify the risks, regulatory agencies like the EPA employ various modeling tools. These models estimate the concentration of MITC in the air near treated fields. epa.gov For instance, the EPA has used models such as the Probabilistic Exposure and Risk model for Fumigants (PERFUM) and has also considered the Fumigant Exposure Modeling System (FEMS). epa.govepa.gov These models use inputs like application method, acreage treated, and use rate to predict potential exposure levels. flvc.org The risk assessment process is tiered, starting with screening-level assessments and moving to more refined analyses that incorporate specific monitoring and modeling data. regulations.govnih.gov This systems-based approach allows for the characterization of exposure at different levels, from individual organisms to broader landscapes. nih.gov

| Property | Metam-sodium | MITC (Primary Degradate) | Significance in Risk Assessment |

|---|---|---|---|

| Stability in Soil/Water | Very unstable, degrades rapidly (half-life of minutes). regulations.govepa.gov | Persists longer than metam-sodium. regulations.gov | Risk assessment focuses on the more persistent and toxic MITC. regulations.gov |

| Primary Dissipation Route | Rapid degradation to MITC. regulations.gov | Volatilization into the atmosphere. regulations.govregulations.gov | Determines the main exposure pathways for non-target organisms (airborne drift). regulations.gov |

| Water Solubility | Readily soluble (722 g/L at 20°C). epa.gov | Highly soluble. regulations.gov | Indicates potential for leaching to groundwater or runoff to surface water. regulations.gov |

| Soil Adsorption | Data not central due to rapid degradation. | Low. regulations.gov | |

| Toxicity Concern | Toxic to aquatic life. beyondpesticides.org | Toxic to mammals, birds, aquatic invertebrates, and fish. epa.gov | MITC is the primary driver of ecological risk assessments. regulations.gov |

Monitoring Requirements for Environmental Concentrations of MITC

Given that MITC is the primary volatile degradate of concern, regulatory frameworks include requirements for its environmental monitoring, particularly in ambient air. regulations.govregulations.gov The EPA has identified an outstanding Data Call-In for ambient air monitoring of MITC to gather more comprehensive data on its presence in the environment following metam-sodium applications. regulations.gov

In California, a state with significant metam-sodium use, the Department of Pesticide Regulation (DPR) conducts air monitoring studies to assess community exposure. regulations.govca.gov These monitoring efforts are crucial for characterizing risks and refining exposure models. ca.gov

Standardized analytical methods are essential for ensuring the quality and comparability of monitoring data. The "Standard Operating Procedure for the Analysis of Methyl Isothiocyanate (MITC) In Ambient Air Using Gas Chromatography/Mass Spectrometry" provides a detailed methodology for this purpose. ca.gov The procedure involves:

Sample Collection: Air samples are collected over a 24-hour period on charcoal resin tubes at a specified flow rate. ca.gov

Sample Storage and Extraction: Samples are stored at or below 4°C and later extracted using a solution of carbon disulfide in ethyl acetate. ca.gov

Analysis: The extract is analyzed using a gas chromatograph/mass spectrometer (GC/MS) in selected ion monitoring (SIM) mode to identify and quantify MITC. ca.gov